molecular formula C17H22O5S B8815437 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid

2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid

Cat. No.: B8815437
M. Wt: 338.4 g/mol
InChI Key: IMDSBCGXPMSCCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid
  • 2-[4-(Ethylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid
  • 2-[4-(Phenylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid

Uniqueness

2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C17H22O5S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19)

InChI Key

IMDSBCGXPMSCCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O

Origin of Product

United States

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